molecular formula C24H23BrN4O2 B4332997 7-BROMO-3-CYANO-1-(2,2-DIMETHYLPROPANOYL)-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE

7-BROMO-3-CYANO-1-(2,2-DIMETHYLPROPANOYL)-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE

Cat. No.: B4332997
M. Wt: 479.4 g/mol
InChI Key: QZKMTHADUPLENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-BROMO-3-CYANO-1-(2,2-DIMETHYLPROPANOYL)-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrroloquinoline core, a bromine atom, a cyano group, and a dimethylpropanoyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BROMO-3-CYANO-1-(2,2-DIMETHYLPROPANOYL)-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoline Core: The initial step involves the construction of the pyrroloquinoline core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of the Bromine Atom: The bromine atom is introduced through a bromination reaction, typically using bromine or a bromine-containing reagent.

    Addition of the Cyano Group: The cyano group is added via a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.

    Attachment of the Dimethylpropanoyl Group: The dimethylpropanoyl group is introduced through an acylation reaction, using an appropriate acylating agent.

    Final Coupling and Purification: The final step involves coupling the intermediate compounds and purifying the final product through techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-BROMO-3-CYANO-1-(2,2-DIMETHYLPROPANOYL)-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium cyanide, potassium cyanide.

    Acylating Agents: Acetyl chloride, benzoyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

7-BROMO-3-CYANO-1-(2,2-DIMETHYLPROPANOYL)-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-BROMO-3-CYANO-1-(2,2-DIMETHYLPROPANOYL)-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-3-cyano-1-(2,2-dimethylpropanoyl)-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide: A similar compound with a fluorophenyl group instead of a pyridinyl group.

    7-bromo-3-cyano-1-(2,2-dimethylpropanoyl)-2-(4-methylphenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide: A similar compound with a methylphenyl group.

Uniqueness

The uniqueness of 7-BROMO-3-CYANO-1-(2,2-DIMETHYLPROPANOYL)-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

7-bromo-3-cyano-1-(2,2-dimethylpropanoyl)-2-pyridin-4-yl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN4O2/c1-23(2,3)21(30)20-19(14-8-10-28-11-9-14)24(13-26,22(27)31)18-7-4-15-12-16(25)5-6-17(15)29(18)20/h4-12,18-20H,1-3H3,(H2,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKMTHADUPLENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1C(C(C2N1C3=C(C=C2)C=C(C=C3)Br)(C#N)C(=O)N)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-BROMO-3-CYANO-1-(2,2-DIMETHYLPROPANOYL)-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 2
7-BROMO-3-CYANO-1-(2,2-DIMETHYLPROPANOYL)-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 3
7-BROMO-3-CYANO-1-(2,2-DIMETHYLPROPANOYL)-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 4
7-BROMO-3-CYANO-1-(2,2-DIMETHYLPROPANOYL)-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 5
7-BROMO-3-CYANO-1-(2,2-DIMETHYLPROPANOYL)-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 6
7-BROMO-3-CYANO-1-(2,2-DIMETHYLPROPANOYL)-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE

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